Potassium 2-formylphenyltrifluoroborate
CAS No.: 192863-39-1
Cat. No.: VC20941047
Molecular Formula: C7H5BF3KO
Molecular Weight: 212.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 192863-39-1 |
---|---|
Molecular Formula | C7H5BF3KO |
Molecular Weight | 212.02 g/mol |
IUPAC Name | potassium;trifluoro-(2-formylphenyl)boranuide |
Standard InChI | InChI=1S/C7H5BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-5H;/q-1;+1 |
Standard InChI Key | LKOXEDSLHPSNSX-UHFFFAOYSA-N |
Isomeric SMILES | [B-](C1=CC=CC=C1C=O)(F)(F)F.[K+] |
SMILES | [B-](C1=CC=CC=C1C=O)(F)(F)F.[K+] |
Canonical SMILES | [B-](C1=CC=CC=C1C=O)(F)(F)F.[K+] |
Introduction
Chemical Identity and Physical Properties
Potassium 2-formylphenyltrifluoroborate is an organoboron compound with considerable significance in synthetic organic chemistry. This crystalline powder is recognized for its stability compared to many other organoboron reagents, which allows for easier handling and storage in laboratory settings .
Basic Identification
The compound is identified by the CAS number 192863-39-1 and carries the molecular formula C7H5BF3KO with a molecular weight of 212.02 g/mol . Its IUPAC name is potassium;trifluoro-(2-formylphenyl)boranuide, though it is also known by several synonyms including potassium trifluoro(2-formylphenyl)borate and 2-formylphenyltrifluoroboric acid potassium salt .
Physical and Chemical Properties
Potassium 2-formylphenyltrifluoroborate presents as a crystalline powder with a high melting point of 222°C, indicative of its stable nature and strong ionic interactions . The compound features a phenyl ring with a formyl group (CHO) at the ortho position, connected to a trifluoroborate moiety (BF3K). This structural arrangement creates a unique reactivity profile that makes it valuable in organic synthesis applications.
Table 1: Physical and Chemical Properties of Potassium 2-Formylphenyltrifluoroborate
Property | Value | Reference |
---|---|---|
CAS Number | 192863-39-1 | |
Molecular Formula | C7H5BF3KO | |
Molecular Weight | 212.02 g/mol | |
Melting Point | 222°C | |
Physical Form | Crystalline Powder | |
SMILES Notation | B-(F)(F)F.[K+] | |
InChI Key | LKOXEDSLHPSNSX-UHFFFAOYSA-N | |
The chemical structure consists of a phenyl ring with a formyl group (-CHO) at the 2-position and a trifluoroborate group (-BF3K) attached directly to the ring. This arrangement creates a molecule with both electron-withdrawing (formyl) and electron-donating (trifluoroborate) functional groups, contributing to its unique reactivity profile in synthetic applications. |
Applications in Organic Synthesis
Potassium 2-formylphenyltrifluoroborate serves as a versatile reagent in organic synthesis, with applications spanning multiple reaction types and synthetic strategies.
Cross-Coupling Reactions
The compound's primary application lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner. The advantages of using potassium 2-formylphenyltrifluoroborate over traditional boronic acids include:
-
Enhanced stability under reaction conditions
-
Resistance to protodeboronation
-
Tolerance of moisture and air
-
Compatibility with diverse functional groups
These properties make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.
Functional Group Transformations
The formyl group at the ortho position provides additional synthetic utility. It can undergo various transformations:
-
Reduction to hydroxymethyl groups
-
Oxidation to carboxylic acids
-
Participation in condensation reactions (e.g., aldol, Wittig, and reductive amination)
-
Involvement in cyclization reactions to form heterocycles
This bifunctional nature allows for sequential transformations, making potassium 2-formylphenyltrifluoroborate a valuable building block in complex molecule synthesis.
Advantage Over Related Compounds
Table 2: Comparison of Potassium 2-Formylphenyltrifluoroborate with Related Compounds
Compound | Advantages | Limitations | Key Applications |
---|---|---|---|
Potassium 2-Formylphenyltrifluoroborate | High stability, dual functionality, crystalline form | Moderate nucleophilicity | Cross-coupling, sequential transformations |
2-Formylphenylboronic Acid | Higher reactivity | Lower stability, sensitive to dehydration | Immediate use in coupling reactions |
Potassium (3-fluoro-2-formylphenyl)trifluoroborate | Additional substituent for further modifications | More complex synthesis | Specialized coupling reactions |
Potassium (4-fluoro-2-formylphenyl)trifluoroborate | Para-substitution allows different electronic effects | Different reactivity profile | Alternative coupling partners |
Structural Characteristics and Reactivity
The unique structural features of potassium 2-formylphenyltrifluoroborate significantly influence its chemical behavior and applications in organic synthesis.
Structural Features
The molecule's structure combines several important elements:
-
A phenyl ring core providing aromatic stability
-
A formyl (CHO) group at the ortho position that can participate in various transformations
-
A trifluoroborate moiety (BF3K) that serves as a masked boronic acid with enhanced stability
-
A potassium counterion that confers solubility in polar solvents
The presence of both the electron-withdrawing formyl group and the electron-rich trifluoroborate creates interesting electronic effects that influence reactivity patterns.
Reactivity Patterns
The reactivity of potassium 2-formylphenyltrifluoroborate is characterized by:
-
Nucleophilic behavior at the boron center, particularly in the presence of transition metal catalysts
-
Electrophilic character at the formyl carbon, enabling condensation reactions
-
Directed effects where the formyl group can coordinate to metals and influence regioselectivity in certain reactions
These reactivity patterns make the compound valuable in diverse synthetic contexts, from simple coupling reactions to more complex sequential transformations.
Comparative Analysis with Derivatives
Several related organotrifluoroborate compounds share structural similarities with potassium 2-formylphenyltrifluoroborate, each with distinct properties and applications.
Fluorinated Derivatives
The search results provide information about two fluorinated derivatives: potassium (3-fluoro-2-formylphenyl)trifluoroborate and potassium (4-fluoro-2-formylphenyl)trifluoroborate .
These compounds differ from potassium 2-formylphenyltrifluoroborate by the addition of a fluorine atom at either the meta (3-position) or para (4-position) on the phenyl ring. These structural modifications result in:
-
Altered electronic properties of the aromatic ring
-
Different reactivity patterns in coupling reactions
-
Modified physical properties, including solubility and melting points
-
Potential applications in specialized synthetic contexts requiring fluorinated building blocks
The addition of fluorine atoms creates compounds with slightly higher molecular weights (230.01 g/mol for the 3-fluoro derivative compared to 212.02 g/mol for the parent compound) and potentially different reactivity profiles in organic synthesis applications .
Structure-Property Relationships
Comparing these derivatives highlights important structure-property relationships in organotrifluoroborate chemistry:
-
The position of substituents on the phenyl ring affects electronic distribution and reactivity
-
Fluorine substitution often enhances metabolic stability in pharmaceutical applications
-
Substitution patterns influence crystallinity and physical properties
-
Different substitution patterns enable access to diverse structural motifs in target molecules
These relationships provide valuable insights for synthetic chemists selecting the most appropriate reagent for specific applications.
Future Research Directions
Based on the current understanding of potassium 2-formylphenyltrifluoroborate and related compounds, several promising research directions emerge.
Synthetic Methodology Development
Future research could focus on:
-
Developing more efficient and sustainable synthesis methods
-
Exploring novel catalytic systems for cross-coupling reactions using this reagent
-
Investigating cascade reactions that leverage both the formyl and trifluoroborate functionalities
-
Expanding the scope of compatible reaction partners and conditions
Applications in Medicinal Chemistry
Potential medicinal chemistry applications include:
-
Using potassium 2-formylphenyltrifluoroborate as a building block for pharmaceutical intermediates
-
Developing libraries of compounds for biological screening
-
Creating labeled analogs for mechanistic studies
-
Incorporating the structural motif into bioactive molecules
Material Science Applications
The compound's unique structure suggests potential applications in material science:
-
Development of organic electronic materials
-
Synthesis of fluorescent probes and sensors
-
Creation of specialized polymers with unique properties
-
Design of molecular recognition elements These future directions highlight the continuing importance of potassium 2-formylphenyltrifluoroborate and related organoboron compounds in advancing chemical research and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume